molecular formula C18H14ClNO3S B2709151 Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951497-40-8

Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2709151
CAS No.: 951497-40-8
M. Wt: 359.82
InChI Key: BHCBKBMXRNVVJF-UHFFFAOYSA-N
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Description

Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a 2-(2-chlorobenzylthio) substituent at the C2 position and a methyl ester at C3. The 4-oxo-1,4-dihydroquinoline core is a pharmacologically significant scaffold, often associated with antiviral and antibacterial activities . The compound is synthesized via alkylation of a 4-hydroxy-2-thioxo precursor, where regioselective S-methylation introduces the benzylthio group, followed by further functionalization .

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-23-18(22)15-16(21)12-7-3-5-9-14(12)20-17(15)24-10-11-6-2-4-8-13(11)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBKBMXRNVVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chlorobenzyl chloride with a thiol derivative of the quinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives of the quinoline ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The chlorobenzylthio group may enhance binding affinity to specific proteins, leading to inhibition of their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

Antiviral vs Antibacterial Activity : The 2-chlorobenzylthio group in the target compound favors antiviral activity, while fused thiazeto rings in analogs correlate with antibacterial effects. This highlights the role of C2 substituents in dictating target specificity .

Synthetic Flexibility : Alkylation strategies (e.g., CH3I in ) allow precise functionalization, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

Chlorine’s Role: The 2-chloro substituent enhances electronic stabilization and binding affinity, suggesting its utility in optimizing quinoline-based therapeutics .

Biological Activity

Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. Its structure is characterized by the presence of a chlorobenzyl thio group and a carboxylate moiety, which may influence its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including this compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus12.4
Escherichia coli16.4
Klebsiella pneumoniae16.1
Bacillus cereus16.5

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. In vitro assays indicated that it exhibits greater anti-inflammatory activity compared to traditional anti-inflammatory agents like curcumin.

Compound Activity Ratio Comparison
This compound19.8Curcumin
DexamethasoneReference Standard

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory pathways and bacterial growth. The compound's interaction with cellular targets can disrupt normal cellular functions in pathogens and inflammatory cells.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various derivatives of quinoline indicated that this compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of standard antibiotics such as ciprofloxacin.
  • Anti-inflammatory Research : In a comparative study against established anti-inflammatory drugs, the compound was shown to reduce pro-inflammatory cytokine levels in cell cultures more effectively than curcumin, suggesting a promising therapeutic potential for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The compound can be synthesized via a multi-step approach:

Quinoline Core Formation : Cyclocondensation of substituted anilines with β-keto esters under acidic conditions to yield the 4-oxo-1,4-dihydroquinoline scaffold .

Thioether Introduction : Reaction of the quinoline intermediate with 2-chlorobenzyl thiol in the presence of a base (e.g., K₂CO₃) under inert atmosphere to install the thioether group at position 2 .

Esterification : Methylation of the carboxylic acid precursor (if not pre-functionalized) using methyl iodide and a base like DBU .
Key Considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can structural characterization be reliably performed for this compound?

  • X-ray Crystallography : Single-crystal analysis confirms the planar quinoline core, thioether substituent orientation, and hydrogen-bonding patterns (e.g., intramolecular H-bonding between the 4-oxo group and adjacent carboxylate) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Diagnostic signals include the methyl ester (~3.9 ppm, singlet) and aromatic protons from the 2-chlorobenzyl group (7.2–7.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ matching C₁₉H₁₅ClNO₃S (calc. 396.0465) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing quinolone antibiotics as positive controls .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can conflicting data on bioactivity across similar quinoline derivatives be resolved?

Contradictions often arise from subtle structural variations (e.g., halogen positioning, ester vs. carboxylate groups). Methodological strategies include:

  • Comparative SAR Studies : Synthesize analogs with systematic substituent changes (e.g., 2-chloro vs. 4-chloro benzylthio) and test under identical conditions .
  • Computational Modeling : Perform molecular docking to compare binding affinities for bacterial targets (e.g., DNA gyrase) using software like AutoDock Vina .

Q. What mechanistic insights explain the compound’s potential antibacterial activity?

Quinolones typically inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex. For this derivative:

  • Target Interaction : The 4-oxo group and carboxylate moiety chelate Mg²⁺ ions in the gyrase active site, while the 2-chlorobenzylthio group enhances lipophilicity for membrane penetration .
  • Resistance Mitigation : The thioether linkage may reduce susceptibility to efflux pumps compared to oxygen-containing analogs .

Q. How can reaction byproducts during synthesis be identified and minimized?

Common byproducts include:

  • Oxidation Products : Thioether → sulfoxide/sulfone derivatives due to residual oxidants. Use degassed solvents and inert atmosphere .
  • Ester Hydrolysis : Acidic or basic conditions may cleave the methyl ester. Optimize pH during workup (neutral to mildly acidic) .
    Analytical Tools : LC-MS/MS for byproduct detection; optimize purification using reverse-phase HPLC .

Methodological Challenges and Solutions

Q. How to address low crystallinity for X-ray analysis?

  • Crystallization Optimization : Use solvent diffusion (e.g., DMSO/water) or vapor diffusion (ether/pentane) .
  • Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing .

Q. What strategies improve yield in the thioether coupling step?

  • Catalyst Screening : Employ CuI or Pd(PPh₃)₄ to accelerate thiol-quinoline coupling .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate intermediate .

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